Home > Products > Screening Compounds P1746 > N-(4-(4-Chlorobenzamido)phenyl)nicotinamide
N-(4-(4-Chlorobenzamido)phenyl)nicotinamide -

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

Catalog Number: EVT-6773902
CAS Number:
Molecular Formula: C19H14ClN3O2
Molecular Weight: 351.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives, which are known for their diverse biological activities. This compound features a chlorobenzamide moiety attached to a phenyl group and is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.

Source and Classification

The compound can be classified under the category of aryl-nicotinamide derivatives. It is synthesized through various chemical methods that involve the modification of nicotinamide and aromatic amines. The synthesis and evaluation of this compound have been documented in several studies, highlighting its pharmacological potential and structural characteristics .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide typically involves several key steps:

  1. Preparation of 4-Chlorobenzamido Group: The initial step often includes the synthesis of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid, which is then reacted with an amine to form the corresponding amide.
  2. Condensation Reaction: The chlorobenzamide is subsequently reacted with nicotinamide in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or triethylamine, to facilitate the formation of the amide bond.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

These methods ensure that the compound retains its structural integrity and biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide can be represented as follows:

  • Molecular Formula: C15_{15}H14_{14}ClN3_{3}O
  • Molecular Weight: Approximately 285.74 g/mol

The structure consists of:

  • A nicotinamide core,
  • A para-substituted phenyl ring with a chlorobenzamide substituent.

This arrangement contributes to its biological properties, particularly its ability to interact with specific receptors involved in angiogenesis .

Chemical Reactions Analysis

Reactions and Technical Details

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide can undergo several chemical reactions:

  1. Hydrolysis: In aqueous environments, the amide bond may hydrolyze, leading to the release of 4-chlorobenzoic acid and nicotinamide.
  2. Reduction Reactions: The nitro or carbonyl groups present in related compounds can be reduced using agents such as lithium aluminum hydride or sodium borohydride, potentially altering the biological activity.
  3. Substitution Reactions: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, allowing for further derivatization and enhancement of pharmacological properties .

These reactions are crucial for modifying the compound for specific applications in drug development.

Mechanism of Action

Process and Data

The mechanism of action for N-(4-(4-Chlorobenzamido)phenyl)nicotinamide primarily involves its role as an inhibitor of VEGFR-2. The compound binds to this receptor, which is essential for endothelial cell proliferation and migration during angiogenesis.

  1. Binding Affinity: Molecular docking studies indicate that this compound exhibits strong binding affinity towards VEGFR-2, inhibiting its activity effectively.
  2. Cellular Effects: In vitro studies have demonstrated that treatment with this compound leads to reduced cell viability in cancer cell lines (e.g., HCT-116 and A549), suggesting its potential as an anticancer agent by inducing apoptosis and inhibiting cell migration .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Melting Point: The melting point is reported around 200–210 °C, indicating good thermal stability.
  • Spectroscopic Data:
    • Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to protons on the aromatic rings and amide groups.
    • Mass Spectrometry (MS): Confirmatory data showing molecular ion peaks consistent with its molecular weight .

These properties are essential for understanding how the compound behaves in biological systems.

Applications

Scientific Uses

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has several potential applications:

  1. Cancer Research: Due to its ability to inhibit VEGFR-2, it is being explored as a candidate for anticancer therapies targeting tumor angiogenesis.
  2. Drug Development: Its structural modifications may lead to new derivatives with enhanced efficacy against various diseases, including cancer and inflammatory conditions.
  3. Biological Studies: The compound serves as a valuable tool for studying the mechanisms of angiogenesis and cellular signaling pathways related to cancer progression .
Rationale for Molecular Design of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide as a VEGFR-2 Inhibitor

Pharmacophoric Requirements for Targeting VEGFR-2 ATP-Binding Domain

The ATP-binding domain of VEGFR-2 is a critical target for kinase inhibitors due to its role in facilitating phosphorylation-dependent signaling pathways that drive angiogenesis. Structurally, this domain features a bilobal architecture with a glycine-rich loop (residues 841–846, GXGXXG motif) and a hydrophobic pocket adjacent to the hinge region (Cys919, Glu885, Asp1046) [9]. The catalytic site adopts distinct conformational states (DFG-in for active; DFG-out for inactive), with Type II inhibitors like sorafenib specifically targeting the DFG-out conformation to achieve enhanced selectivity and prolonged residence time [4] [7].

Pharmacophoric analysis reveals four essential components for effective VEGFR-2 inhibition:

  • Heteroaromatic head group: Forms hydrogen bonds with hinge region residues (e.g., Cys919).
  • Linker moiety: Occupies the region between the hinge and DFG domain, typically using 3–5 bond spacers.
  • Hydrogen bond donor/acceptor (HBD/HBA): Interacts with Glu885 and Asp1046 in the DFG domain.
  • Hydrophobic tail: Engages allosteric hydrophobic pockets (Ile888, Ile892, Leu1019) [4] [10].

Table 1: Key Structural Domains of VEGFR-2 ATP-Binding Site

DomainResidues/RegionFunction in Inhibitor Binding
Glycine-rich loopGXGXXG (841–846 aa)ATP phosphate coordination
Hinge regionCys919Hydrogen bonding with heteroaromatic heads
Hydrophobic pocketIle888, Ile892, Leu1019Allosteric binding for Type II inhibitors
DFG motifAsp1046-Phe1047-Gly1048Conformational switch (DFG-in/out)
Catalytic loopHRDLAARN (1026–1033 aa)Phosphotransfer activity regulation

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide incorporates these elements: The nicotinamide ring acts as the heteroaromatic head, the benzamido linker spans the intermediate region, and the 4-chlorophenyl group serves as the hydrophobic tail. This alignment satisfies spatial requirements for occupying both ATP-binding and allosteric sites [4] [10].

Role of Nicotinamide Derivatives in Angiogenesis Modulation

Nicotinamide derivatives demonstrate pronounced antiangiogenic effects through direct modulation of VEGFR-2 signaling cascades. Structural analogs such as BRN-103 and BRN-250 inhibit VEGF-induced phosphorylation of VEGFR-2 at nanomolar concentrations (IC₅₀ = 10–100 nM), disrupting downstream pathways like PI3K/Akt and eNOS activation [2] [5]. The nicotinamide scaffold enhances binding through:

  • Pyridine nitrogen coordination: Chelates kinase domain residues (e.g., hydrogen bonding with Cys919) [3].
  • Planar configuration: Facilitates π-stacking interactions within the hydrophobic cleft of VEGFR-2 [6].
  • Derivatization flexibility: Allows substitutions at C2/C6 positions to optimize steric and electronic complementarity [3] [10].

In cellular assays, nicotinamide-thiadiazol hybrids (e.g., compound 7a) suppress endothelial cell proliferation (IC₅₀ = 4.64 ± 0.3 μM in MDA-MB-231) and tube formation by downregulating MMP expression and inducing caspase-mediated apoptosis (8.2-fold caspase-3 activation) [3]. Molecular dynamics simulations confirm stable binding of nicotinamide cores to VEGFR-2, with RMSD values <2.0 Å over 200 ns trajectories, correlating with sustained kinase inhibition [3].

Table 2: Anti-Angiogenic Mechanisms of Nicotinamide-Based VEGFR-2 Inhibitors

MechanismBiological EffectExemplar Compound
VEGFR-2 phosphorylation blockSuppression of kinase activation (IC₅₀: 0.095 μM)Nicotinamide-thiadiazol hybrid 7a [3]
PI3K/Akt pathway inhibitionReduced endothelial cell survival signalsBRN-103 [2]
Caspase-3/7 activationInduction of apoptosis (6.9-fold Bax upregulation)Benzoquinazoline 9 [1]
Cell cycle arrestS-phase or G2/M blockade (44% late apoptosis)Piperazinylquinoxaline 11 [7]

Strategic Incorporation of Chlorobenzamido Moiety for Enhanced Binding Affinity

The chlorobenzamido moiety in N-(4-(4-Chlorobenzamido)phenyl)nicotinamide serves dual functions: optimizing hydrophobic interactions and reinforcing hinge region binding. The 4-chlorophenyl group exhibits superior binding to the allosteric pocket (occupancy: 89%) compared to unsubstituted phenyl (62%) or methoxyphenyl (74%), as quantified by molecular docking studies [4] [10]. This enhancement arises from:

  • Halogen bonding: Chlorine’s σ-hole interacts with carbonyl oxygens of Leu840 and Val848 [4].
  • Lipophilicity contribution: LogP increase of 0.8–1.2 units improves membrane penetration and target engagement [7].
  • Steric complementarity: The chloro substituent’s size optimally fills the hydrophobic subpocket lined by Ile892 and Leu1019 [9].

The benzamido linker (-NHCO-) bridges the nicotinamide head and chlorophenyl tail while forming critical hydrogen bonds with Glu885 (bond length: 2.1 Å) and Asp1046 (2.3 Å), as observed in crystallographic analyses of analogous inhibitors [1] [4]. This configuration mimics Type II inhibitors like sorafenib, which utilize similar linkers to stabilize the DFG-out conformation [7].

Comparative IC₅₀ data validate this design: Derivatives bearing 4-chlorobenzamido groups exhibit VEGFR-2 inhibition at 0.19–0.60 μM, outperforming analogs with electron-donating groups (e.g., -OCH₃: IC₅₀ = 1.04 μM) and approaching reference inhibitors like sorafenib (IC₅₀ = 0.08 μM) [7]. Free energy calculations (MM-GBSA) confirm ΔG values of −42.3 kcal/mol for the chloro derivative versus −38.1 kcal/mol for non-halogenated counterparts, underscoring the thermodynamic advantage of chlorine incorporation [3] [10].

Table 3: Binding Affinity Comparison of Benzamido Derivatives

SubstituentVEGFR-2 IC₅₀ (μM)Hydrophobic Contact ResiduesKey Hydrogen Bonds
4-Cl0.19–0.60Ile888, Leu1019, Ile892Glu885, Asp1046, Cys919
H0.85–1.20Leu1019, Val916Glu885, Asp1046
4-OCH₃0.90–1.04Leu1019, Phe1045Asp1046
4-NO₂0.45–0.78Ile888, Leu1019, Val848Glu885, Cys919

Properties

Product Name

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

IUPAC Name

N-[4-[(4-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

InChI

InChI=1S/C19H14ClN3O2/c20-15-5-3-13(4-6-15)18(24)22-16-7-9-17(10-8-16)23-19(25)14-2-1-11-21-12-14/h1-12H,(H,22,24)(H,23,25)

InChI Key

UZDLDTJIXAQSIN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.